1,4-Dioxepan-6-amine
Description
Contextualization within Heterocyclic Chemistry
1,4-Dioxepan-6-amine is classified as a heterocyclic amine. Heterocyclic compounds are cyclic organic compounds that contain at least one atom of an element other than carbon within their ring structure. pressbooks.pubwikipedia.orgwiley-vch.de These non-carbon atoms, such as nitrogen, oxygen, or sulfur, are referred to as heteroatoms. wiley-vch.de The study of these compounds, their synthesis, properties, and applications, falls under the branch of organic chemistry known as heterocyclic chemistry. wikipedia.org
Amines are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by an organic substituent. britannica.com They are categorized as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. britannica.com this compound is a primary amine, as the nitrogen atom is bonded to one organic substituent (the 1,4-dioxepan ring) and two hydrogen atoms.
The core structure of this compound is the 1,4-dioxepane ring, a seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. Saturated heterocyclic compounds like this often exhibit chemistry similar to their open-chain counterparts. pressbooks.pubwikipedia.org Therefore, the chemical behavior of this compound is influenced by the properties of both the ether functional groups within the dioxepane ring and the primary amine group.
Significance in Modern Chemical Science
Heterocyclic amines are of immense significance in modern chemical science, forming the structural basis for a vast array of biologically active molecules and functional materials. A significant percentage of FDA-approved drugs contain nitrogen heterocycles. wikipedia.org The incorporation of heterocyclic scaffolds can impart desirable physicochemical properties to a molecule, influencing its solubility, polarity, and ability to interact with biological targets.
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and materials science. The presence of a primary amine group provides a reactive handle for the synthesis of more complex molecules. For instance, it can be used as an intermediate in the creation of larger compounds with potential biological or material-specific properties. ontosight.ai The 1,4-dioxepane ring system itself is a feature in various research contexts, including the development of new chemical entities.
Overview of Research Directions and Scope
The research directions for a compound like this compound can be inferred from studies on analogous structures. A primary area of investigation would be its use as a scaffold in drug discovery. The amine functionality allows for its incorporation into larger molecules, such as amides or substituted amines, which are common linkages in pharmacologically active compounds.
Derivatives of similar seven-membered heterocyclic systems, like dibenzoxepine, have shown applications as psychotropic agents, including antidepressants and anxiolytics. ontosight.aidrugbank.comwikipedia.orgnih.gov This suggests that novel derivatives synthesized from this compound could be screened for a range of biological activities.
In materials science, the compound could be explored as a monomer or a modifying agent in the synthesis of new polymers. The amine and ether functionalities can influence properties such as adhesion, thermal stability, and surface characteristics.
Further research would likely focus on the efficient synthesis of this compound and the exploration of its reactivity to generate a library of derivatives for screening in various applications.
Chemical and Physical Properties
Below are the known properties for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| CAS Number | 1048962-45-3 | chemsrc.com |
| This compound hydrochloride | ||
| CAS Number | 1394042-38-6 | sigmaaldrich.com |
| Molecular Formula | C5H12ClNO2 | |
| Molecular Weight | 153.61 g/mol | |
| Purity | Typically ≥95% |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxepan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMWEUKFQJVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dioxepan 6 Amine and Derivatives
Direct Synthesis Approaches
Direct methods for the introduction of a primary amine group onto the 1,4-dioxepane scaffold are crucial for efficient synthesis. These strategies typically involve the transformation of a pre-existing functional group at the 6-position of the ring into an amine.
Strategies for Primary Amine Formation
The formation of a primary amine is a fundamental transformation in organic synthesis. libretexts.org Several classical and modern methods are applicable to the synthesis of 1,4-Dioxepan-6-amine, each with its own set of advantages and limitations.
A prominent strategy for synthesizing primary amines is the reduction of nitriles (R-C≡N) or amides. libretexts.orgprutor.ailibretexts.org This approach is advantageous as it allows for the construction of the amine with an additional carbon atom, a process known as the ascent of the amine series. prutor.ai For the synthesis of this compound, this would involve a precursor such as 1,4-dioxepane-6-carbonitrile (B6171652) or 1,4-dioxepane-6-carboxamide.
The reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. prutor.ailibretexts.orgyoutube.com Catalytic hydrogenation often employs catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The choice of reducing agent and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org For instance, LiAlH₄ is a strong, non-selective reducing agent typically used in anhydrous solvents like ether or tetrahydrofuran (B95107) (THF). prutor.ailibretexts.org
| Reagent | Substrate | Key Characteristics | Citation |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Nitriles, Amides | Strong, non-selective reducing agent. Requires anhydrous conditions. | prutor.ailibretexts.org |
| Catalytic Hydrogenation (H₂/Ni, Pd, or Pt) | Nitriles | Economical method. Conditions can be optimized for selectivity. | wikipedia.org |
| Sodium Borohydride (B1222165) (NaBH₄) with catalyst | Nitriles | Milder than LiAlH₄, often requires a catalyst like CoCl₂. | wikipedia.org |
| Diborane (B₂H₆) | Nitriles | Alternative hydride donor. | wikipedia.org |
The reduction of an alkyl azide (B81097) offers a highly efficient route to primary amines. libretexts.org This two-step process begins with a nucleophilic substitution (SN2) reaction between an appropriate alkyl halide (e.g., 6-bromo-1,4-dioxepane) and an azide salt, such as sodium azide (NaN₃), to form an alkyl azide. libretexts.orgmasterorganicchemistry.com A key advantage of this method is that the resulting alkyl azide is not nucleophilic, thus preventing the over-alkylation that often plagues direct amination with ammonia (B1221849). libretexts.org
The subsequent reduction of the azide to the primary amine can be achieved using several reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a palladium catalyst). libretexts.orgmasterorganicchemistry.com This method is often considered superior to the Gabriel synthesis due to the milder conditions required for the final reduction step. masterorganicchemistry.com A patent describes the reduction of an azide to an amine in a related 1,3-dioxepane (B1593757) system using catalytic reduction. google.com
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. libretexts.orgwikipedia.org The traditional reaction involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide. wikipedia.org The phthalimide acts as a surrogate for the H₂N⁻ anion, effectively preventing overalkylation because the nitrogen in the intermediate N-alkylphthalimide is significantly less nucleophilic due to the two adjacent carbonyl groups. masterorganicchemistry.com
To apply this to the 1,4-dioxepane system, a halide such as 6-bromo-1,4-dioxepane would be reacted with potassium phthalimide. The final step involves the liberation of the primary amine from the N-alkylphthalimide intermediate. This is typically achieved by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. wikipedia.orglibretexts.orgyoutube.com While effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides and can require harsh reaction conditions for the final deprotection step. wikipedia.org
| Step | Reagents | Purpose | Citation |
|---|---|---|---|
| 1. Deprotonation (optional) | Phthalimide + Base (e.g., KOH, NaH) | Formation of the nucleophilic phthalimide anion. | masterorganicchemistry.comlibretexts.org |
| 2. N-Alkylation | Potassium Phthalimide + Primary Alkyl Halide | SN2 reaction to form N-alkylphthalimide. | wikipedia.orglibretexts.org |
| 3. Amine Liberation | Hydrazine (N₂H₄) or Acid (e.g., H₃O⁺) | Cleavage of the phthalimide to release the primary amine. | wikipedia.orglibretexts.orgyoutube.com |
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. mdpi.comorganic-chemistry.orgwikipedia.org A specific application of this reaction involves the use of allylboronates as the nucleophile, leading to the formation of chiral homoallylic amines, which are valuable synthetic intermediates. nih.govresearchgate.net
While not a direct synthesis of this compound itself, the Petasis reaction could be a strategic approach to synthesize derivatives or precursors. For instance, a suitably functionalized aldehyde or ketone on the dioxepane ring could react with an amine and a vinylboronic acid. wikipedia.org The reaction is known for its operational simplicity, often proceeding as a one-pot, two-step process where an imine is formed in situ and then allylated. nih.gov The reaction is catalyzed by chiral biphenols to afford products with high enantioselectivity. nih.gov This methodology provides access to complex amine structures that might be difficult to obtain through other routes. mdpi.com
Stereoselective Synthesis of this compound Diastereomers
When the 1,4-dioxepane ring is substituted, the 6-position becomes a chiral center. The stereoselective synthesis of specific diastereomers of this compound is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. numberanalytics.com Achieving stereoselectivity involves controlling the formation of a specific stereoisomer over others. numberanalytics.com
Key strategies for stereoselective synthesis include the use of a chiral pool, chiral auxiliaries, or enantioselective catalysts. ethz.ch For the 1,4-dioxepane system, a synthetic route could start from a chiral precursor (chiral pool approach). Alternatively, a prochiral ketone, such as 1,4-dioxepan-6-one (B569424), could be subjected to an asymmetric reaction. The synthesis of various 1,4-dioxepan-6-one systems has been reported, providing a potential starting point for such stereoselective transformations. researchgate.netresearchgate.net
The stereoselective construction of an amino alcohol moiety is a key step in the synthesis of many biologically active compounds. beilstein-journals.org Methods like stereoselective aminohydroxylation or the coupling of two chiral building blocks are common strategies. beilstein-journals.org In the context of this compound, this could involve the stereoselective reduction of an oxime derived from 1,4-dioxepan-6-one or an asymmetric reductive amination. Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ. libretexts.org Using a chiral reducing agent or a chiral amine could induce diastereoselectivity in the final product.
Synthesis via Precursors and Related Compounds
The formation of the this compound structure often starts from easily obtainable materials that either already have the core dioxepane ring or can be converted into it through targeted chemical reactions.
A key intermediate for producing this compound is 1,4-dioxepan-6-one. researchgate.netchem-space.com The ketone's carbonyl group serves as a reactive point for introducing the amine functionality via several chemical pathways. sigmaaldrich.commasterorganicchemistry.comlibretexts.org
While not the most common method for synthesizing this compound directly, ring expansion reactions can be used to create the seven-membered 1,4-dioxepane structure from smaller rings. For example, a visible-light-promoted reaction of 1,4-dioxane (B91453) with an aryl diazoester can produce a 1,4-dioxepane derivative. researchgate.net Another approach involves the Baeyer-Villiger oxidation of a suitably substituted six-membered ring, like α-chlorocyclohexanone, to form a seven-membered lactone, which is a precursor to the dioxepanone structure. mdpi.com However, the more typical route involves the direct functionalization of a pre-existing 1,4-dioxepan-6-one. researchgate.net
Reductive amination is a primary and highly effective method for synthesizing this compound from 1,4-dioxepan-6-one. sigmaaldrich.comlibretexts.orgunimi.it This one-pot reaction involves the treatment of the ketone with an amine source, like ammonia or hydroxylamine (B1172632) hydrochloride, to form an intermediate imine or oxime. sigmaaldrich.comderpharmachemica.com This intermediate is then reduced in the same reaction mixture to yield the final amine. sigmaaldrich.comlibretexts.org
The choice of reducing agent is critical for this process. masterorganicchemistry.com Commonly used reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and sodium borohydride (NaBH4), which are capable of selectively reducing the imine in the presence of the ketone. sigmaaldrich.commasterorganicchemistry.com For example, reacting 1,4-dioxepan-6-one with an amine and a reducing agent like sodium cyanoborohydride provides a direct pathway to the desired this compound. masterorganicchemistry.comlibretexts.org
Table 1: Reductive Amination of Carbonyls
| Carbonyl Type | Amine Source | Reducing Agent | Key Features |
|---|---|---|---|
| Aldehydes & Ketones | Primary or Secondary Amines | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comlibretexts.org |
| Aldehydes & Ketones | Primary or Secondary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild alternative to NaBH3CN. masterorganicchemistry.com |
| Aldehydes | Hydroxylamine Hydrochloride | Stannous Chloride | A two-step, one-pot method involving oxime formation followed by reduction. derpharmachemica.com |
An alternative synthetic route to this compound and its derivatives uses the ring-opening of a corresponding epoxide precursor. This method capitalizes on the reactivity of the strained three-membered epoxide ring with nucleophiles.
The direct reaction of an epoxide with an amine, a process known as aminolysis, is a fundamental way to create β-amino alcohols. organic-chemistry.org In the synthesis of a this compound analog, a precursor like a 2,3-epoxy-1,4-dioxepane could be opened by ammonia or another amine. This reaction can be catalyzed by various agents or, in some cases, proceed without a catalyst in water or mixed solvents. organic-chemistry.org The product of this reaction is a β-amino alcohol, which may require further chemical steps to become the target amine. organic-chemistry.orgemich.edu
When an unsymmetrical epoxide is used, the regio- and diastereoselectivity of the amine attack are crucial. ku.edu Typically, under neutral or basic conditions, the aminolysis of an epoxide follows an SN2 mechanism, where the amine attacks the less sterically hindered carbon atom of the epoxide. organic-chemistry.org This often leads to a high degree of regioselectivity. organic-chemistry.orgacs.org For instance, the aminolysis of non-styrenoidal epoxides with aniline (B41778) using silica (B1680970) gel as a catalyst occurs selectively at the less hindered carbon. organic-chemistry.org The electronic nature of substituents on the epoxide can also control the regioselectivity. researchgate.net Furthermore, if a chiral epoxide is used, this method can produce specific stereoisomers of the resulting amino alcohol, as the SN2 reaction inverts the stereochemistry at the point of attack. acs.org
Synthesis of Substituted 1,4-Dioxepanes as Intermediates
The synthesis of the 1,4-dioxepane skeleton, particularly with substitution at the C6 position, is a crucial first step toward accessing this compound. The ketone precursor, 1,4-dioxepan-6-one, is a common and versatile intermediate.
Several methods have been developed for the synthesis of these intermediates:
Williamson Etherification and Oxidation: A two-step approach involves an initial Williamson etherification followed by an oxidation step. For instance, the synthesis of 1,4-dioxepan-6-one and its substituted analogs can be achieved through the reaction of a diol with a dihalo compound, followed by oxidation of a hydroxyl group to a ketone. A specific route involves the Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene, which after subsequent oxidation, yields the desired 1,4-dioxepan-6-one. researchgate.net
Photolytic Amino Etherification: A blue LED-mediated reaction of aryl diazoacetates with a stoichiometric amount of 1,4-dioxane in water can produce substituted 1,4-dioxepanes. rsc.org In this metal- and base-free process, aryl diazoacetates react with 1,4-dioxane to form oxonium ylides, which then undergo a Current time information in Bangalore, IN.researchgate.net shift to yield the 1,4-dioxepane ring system. rsc.org
Ozonolysis of Unsaturated Precursors: The mono-ozonolysis of dienes in methanol (B129727) can produce unsaturated hydroperoxy acetals. clockss.org Subsequent reaction of these hydroperoxides with ozone in a solvent system like acetic acid-dichloromethane leads to the formation of hydroperoxy- or hydroxy-substituted 1,2-dioxepanes, which are structurally related to the 1,4-dioxepane system. clockss.org
These methods provide access to key intermediates, such as the corresponding ketone, which can then be converted to the target amine via reactions like reductive amination.
Table 1: Synthetic Methods for 1,4-Dioxepane Intermediates
| Method | Key Reagents | Intermediate Type | Reference |
|---|---|---|---|
| Williamson Etherification / Oxidation | 3-chloro-2-(chloromethyl)prop-1-ene, Oxidizing agent | 1,4-Dioxepan-6-one | researchgate.net |
| Photolytic Amino Etherification | Aryl diazoacetate, 1,4-Dioxane, Blue LED | Substituted 1,4-Dioxepane | rsc.org |
| Ozonolysis | Dienes, Ozone, Methanol | Hydroxy-substituted Dioxepane | clockss.org |
Synthesis of Related Dioxepan Amine Analogs
The synthesis of structurally related amine analogs provides insight into the chemical feasibility of introducing the amine group onto the dioxepane ring. Several patents and research articles describe the preparation of such compounds, often as intermediates for pharmaceuticals or functional polymers.
For example, novel amino-dioxepane intermediates have been developed for the synthesis of non-ionic polyiodo amino-substituted contrast media. google.comgoogle.com The synthesis of a complex analog, rac-(5R,6S)-2,2-dimethyl-6-[(tributylstannyl)methoxy]-1,3-dioxepan-5-amine, highlights the possibility of creating multifunctional dioxepane amine scaffolds. enaminestore.com
Furthermore, amine-functionalized monomers are synthesized for polymerization. A comonomer designed to introduce protected amine functionalities, 2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate, was synthesized through a multi-step process starting from the protection of 2-(methylamino)ethanol, followed by esterification. d-nb.info This demonstrates a strategy for incorporating a protected amine group that can be deprotected at a later stage. d-nb.info The general synthesis of acyclic chiral α-tertiary amines has also been explored, with methods that could be adapted to the dioxepane skeleton. acs.org
Advanced Synthetic Strategies
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like 1,4-dioxepane. These advanced strategies include transition metal catalysis, cycloaddition reactions, and cascade processes, which provide efficient and selective routes to the desired structures.
Transition Metal-Catalyzed Processes for Dioxepane Systems
Transition metals are powerful catalysts for forming the C-O and C-N bonds that are fundamental to the structure of this compound. nih.gov Palladium, in particular, is widely used due to its high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com Gold-catalyzed synthesis has also been noted as a method for preparing related heterocycles like 1H-isochromene, and transition metals have been used for the regio- and diastereoselective synthesis of dioxepanes. ugr.es These catalyzed coupling reactions, often proceeding under mild conditions, are advantageous compared to traditional methods. beilstein-journals.org The development of palladium-catalyzed C-N bond formation, for instance, provides a direct conceptual route to aryl amines and could be applied to the synthesis of amine derivatives of dioxepane. nih.gov
Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.orgnumberanalytics.com This reaction is a concerted, stereospecific process. organic-chemistry.org Common 1,3-dipoles include nitrile imines, which can be generated from the photolysis of sydnones, and carbonyl ylides. wikipedia.orgbeilstein-journals.org While typically used for five-membered rings, the principles of cycloaddition can be extended to form larger structures or to synthesize complex precursors. For example, the reaction of carbonyl ylides, generated from diazo compounds, with dipolarophiles is a key strategy. mdpi.com Although direct [n+m] cycloaddition to form a seven-membered ring is less common than for five- or six-membered rings, intramolecular variants or stepwise processes involving dipoles can be envisioned as potential, albeit complex, routes to the dioxepane framework.
Cascade and C-H Functionalization Processes
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecules by minimizing purification steps and improving atom economy. rsc.org C-H functionalization is a particularly powerful strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. nih.gov
Ruthenium and Palladium are often used to catalyze such transformations. rsc.orgnih.gov For example, ruthenium-catalyzed C-H alkenylation has been used as a platform to develop cascade processes that form multiple C-H functionalization steps in one operation. nih.gov Similarly, palladium-catalyzed C-H functionalization/annulation of 2-aryl-1,3-dicarbonyls has been accomplished to produce complex heterocycles through a cascade of C-C and C-O bond formations. rsc.org Radical cascades have also been developed, such as a sequence initiated by a 1,2-stannyl shift to transform enynes into polycyclic structures, demonstrating the power of cascade processes to build complex molecular architectures. google.com These strategies represent a frontier in the synthesis of heterocyclic systems like dioxepanes.
Organocatalysis in Ring-Opening Polymerization of Dioxepanones
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is a key technology in polymer chemistry, particularly for the ring-opening polymerization (ROP) of cyclic esters like dioxepanones. nih.gov This approach avoids metal contamination in the resulting polymer, which is critical for biomedical applications. rsc.org
The ROP of 1,5-dioxepan-2-one (B1217222) (DXO), a constitutional isomer of the lactone corresponding to the 1,4-dioxepane system, has been studied using various organocatalysts. researchgate.net Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven effective. researchgate.netresearchgate.net The mechanism of polymerization can vary depending on the catalyst; for example, DBU often operates through an initiator/chain end activated mechanism, while TBD can act via a nucleophilic ROP mechanism. researchgate.net Hydrogen-bonding organocatalysts, such as thiourea (B124793) derivatives, offer an alternative activation mode for ROP, providing access to biocompatible and biodegradable polymers. acs.orgrsc.org
Table 2: Organocatalysts in the Ring-Opening Polymerization (ROP) of Dioxepanones
| Catalyst | Monomer | Polymerization Type | Key Features | Reference |
|---|---|---|---|---|
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 1,5-Dioxepan-2-one (DXO) | ROP | Initiator/chain end activated mechanism | researchgate.net |
| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | 1,5-Dioxepan-2-one (DXO) | ROP | Nucleophilic mechanism | researchgate.net |
| Thiourea (TU) derivatives | L-lactide-co-glycolide / 1,5-dioxepan-2-one | ROP | Hydrogen-bonding activation | acs.org |
| Fluorinated Alcohols | α-amino acid N-carboxyanhydride (NCA) | ROP | Cooperative hydrogen bonding activation | nih.gov |
Chemical Reactivity and Transformations of 1,4 Dioxepan 6 Amine
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a strong nucleophile and a base, enabling a wide range of chemical transformations. byjus.comlibretexts.org
The presence of an unshared pair of electrons on the nitrogen atom confers nucleophilic character to the amine. byjus.com This allows 1,4-Dioxepan-6-amine to react with a variety of electrophilic species. Amines are generally considered effective nucleophiles, capable of attacking positively charged or electron-deficient centers to form new covalent bonds. libretexts.org The reactivity of the amine is influenced by factors such as the solvent and the nature of the electrophile.
Primary amines like this compound readily undergo alkylation with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. This process can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as the product amines are also nucleophilic. libretexts.org
Exhaustive alkylation, typically using an excess of a reactive alkyl halide like methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.org This process, known as quaternization, converts the amine into a positively charged species. These salts are often used in elimination reactions, such as the Hofmann elimination, to produce alkenes. libretexts.org
Table 1: Alkylation and Quaternization of this compound
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| This compound | Alkyl Halide (R-X) | N-Alkyl-1,4-dioxepan-6-amine, N,N-Dialkyl-1,4-dioxepan-6-amine, etc. | Nucleophilic Alkylation |
| This compound | Excess Methyl Iodide (CH₃I) | (1,4-Dioxepan-6-yl)trimethylammonium iodide | Quaternization |
This compound can be readily acylated by reaction with acyl chlorides or acid anhydrides to yield stable N-substituted amides. byjus.comlibretexts.org This nucleophilic acyl substitution reaction is typically rapid and efficient. masterorganicchemistry.com The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium toward the product. byjus.com Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.org
Table 2: Acylation of this compound
| Reactant | Acylating Agent | Conditions | Product |
| This compound | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | N-(1,4-Dioxepan-6-yl)amide |
| This compound | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | N-(1,4-Dioxepan-6-yl)amide |
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. youtube.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com
Enamine formation occurs when a secondary amine reacts with an aldehyde or ketone. sci-hub.se Since this compound is a primary amine, it will exclusively form imines upon reaction with carbonyl compounds.
Table 3: Imine Formation with this compound
| Reactant | Carbonyl Compound | Conditions | Product |
| This compound | Aldehyde (RCHO) | Acid Catalyst, -H₂O | N-(1,4-Dioxepan-6-yl)imine |
| This compound | Ketone (R₂C=O) | Acid Catalyst, -H₂O | N-(1,4-Dioxepan-6-yl)imine |
The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is analogous to acylation. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride ion. domainex.co.uk The resulting sulfonamides are an important class of compounds in medicinal chemistry, often considered bioisosteres of amides. mit.edu Various methods have been developed for this transformation, including palladium-catalyzed processes and reactions in aqueous media. domainex.co.ukthieme-connect.de
Table 4: Sulfonamide Formation with this compound
| Reactant | Reagent | Conditions | Product |
| This compound | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Na₂CO₃) | N-(1,4-Dioxepan-6-yl)sulfonamide |
Reactions Involving the Dioxepane Ring
The 1,4-dioxepane ring consists of two ether linkages within a seven-membered ring. Ethers are generally unreactive and stable under neutral, basic, and oxidative/reductive conditions. vulcanchem.com This stability makes the dioxepane ring a robust structural component under many reaction conditions used to modify the amine functionality.
Ring-Opening Reactions and Polymerization
The ring-opening polymerization (ROP) of cyclic monomers is a key method for producing polymers with well-defined structures, molecular weights, and functionalities. chinesechemsoc.org This is particularly relevant for cyclic ethers and esters, where the strain of the ring provides a thermodynamic driving force for polymerization.
Mechanisms of Ring-Opening Polymerization
The ring-opening polymerization of cyclic ethers and esters can proceed through various mechanisms, primarily cationic, anionic, or organocatalytic pathways.
Cationic Ring-Opening Polymerization (CROP): In CROP, the polymerization is initiated by a cationic species, such as a protonic acid. acs.org For cyclic ethers, the initiation involves the protonation of the ether oxygen, followed by nucleophilic attack of a monomer or an initiator, leading to ring-opening and propagation. researchgate.netijcce.ac.ir Two common mechanisms in CROP are the Activated Monomer (AM) and the Active Chain End (ACE) mechanisms. acs.orgijcce.ac.ir
In the AM mechanism , a monomer is first activated (e.g., protonated), and then this activated monomer is attacked by a neutral nucleophile, such as an alcohol initiator. acs.org
In the ACE mechanism , the propagating species is a reactive, cationic chain end that directly adds monomer molecules. acs.org The competition between these two pathways can be influenced by the presence and concentration of an external initiator. acs.org
Organocatalytic Ring-Opening Polymerization: Organocatalysts, such as organic acids and bases, have gained significant attention for ROP due to their ability to promote controlled polymerization under mild conditions. rsc.org For instance, catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazene bases have been effectively used. researchgate.netmdpi.com The mechanism often involves the activation of the monomer and/or the initiator by the catalyst. rsc.org For example, a dual activation mechanism has been proposed where a basic catalyst activates the alcohol initiator, and a thiourea (B124793) co-catalyst activates the cyclic ester monomer through hydrogen bonding. rsc.org
The presence of a primary amine group in this compound can influence the polymerization mechanism. Amines can act as initiators or catalysts in ROP. For instance, primary amines can initiate the ROP of cyclic esters. The amine functionality can also participate in side reactions or influence the catalyst's activity.
Copolymerization with Other Cyclic Monomers
Copolymerization of this compound with other cyclic monomers allows for the synthesis of polymers with tailored properties. By incorporating different monomer units into the polymer chain, characteristics such as degradability, hydrophilicity, and mechanical strength can be fine-tuned.
Common comonomers for copolymerization with dioxepane-based monomers include:
Lactones (e.g., ε-caprolactone, lactide, glycolide) google.comacs.org
Cyclic carbonates (e.g., trimethylene carbonate) google.comacs.org
Other cyclic ethers and esters google.com
The resulting copolymers can be random or block copolymers, depending on the polymerization method and the reactivity ratios of the monomers. google.com For example, statistically random copolymers can be prepared by polymerizing a mixture of monomers in a single step. google.com Block copolymers can be synthesized by sequential addition of monomers or by using dual initiators that can initiate different types of polymerization. acs.orgugent.be
The amine functionality on the this compound monomer unit provides a reactive site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone.
Functionalization of the Dioxepane Backbone
The functionalization of the dioxepane backbone, particularly when it contains a reactive group like an amine, is a key strategy for creating advanced materials with specific properties. The primary amine group on this compound serves as a versatile handle for a variety of chemical modifications.
Two main strategies are employed for creating functionalized polyesters:
Polymerization of functional monomers: This involves synthesizing a cyclic monomer that already contains the desired functional group and then polymerizing it. researchgate.net
Post-polymerization modification: This approach involves polymerizing a monomer with a reactive group (like an amine) and then modifying this group in the resulting polymer. researchgate.net
The amine group on the poly(this compound) backbone can undergo various reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. google.com
Alkylation: Reaction with alkyl halides.
Reaction with isocyanates: To form urea (B33335) linkages.
Michael addition: Reaction with α,β-unsaturated carbonyl compounds.
These modifications can be used to attach a wide range of molecules, including bioactive compounds, drugs, or other polymers, leading to materials with applications in biomedical fields and nanotechnology. For example, the functionalization of polyesters is crucial for improving their cell-interaction capabilities. researchgate.net
Degradation Pathways and Stability
The degradation of polymers, which involves the breaking of chemical bonds in the polymer chain, can be induced by various factors, including heat, chemicals, and light. ichtj.waw.plmdpi.com Understanding the degradation pathways of polymers derived from this compound is crucial for determining their long-term stability and potential applications, especially in fields like biomedicine where controlled degradation is often required.
Thermal and Chemical Degradation
Thermal Degradation: Thermal degradation occurs when a polymer is exposed to high temperatures, leading to chain scission, cross-linking, and changes in molecular weight. wikipedia.org The onset of thermal degradation determines the maximum processing and service temperature of a polymer. wikipedia.org For polymers containing amine functionalities, thermal degradation can be complex. In some cases, the degradation can be initiated by the evaporation of amines at lower temperatures, followed by the degradation of the main polymer backbone at higher temperatures. metu.edu.tr For instance, in polybenzoxazines, an initial weight loss around 260-280°C is attributed to the loss of amines. metu.edu.tr The thermal degradation of diamines can proceed through the formation of a carbamate, followed by intermolecular cyclization to form an imidazolidinone or nucleophilic attack by another amine to form a urea derivative. semanticscholar.org The degradation of amines is also influenced by pressure, with higher pressures generally leading to lower degradation rates. epri.com
Chemical Degradation: Chemical degradation involves the breakdown of a polymer through chemical reactions, with hydrolysis being a common mechanism, especially for polyesters and polyamides. ichtj.waw.plmdpi.com The presence of ester and ether linkages in the backbone of polymers derived from this compound makes them susceptible to hydrolysis. The rate of hydrolytic degradation is influenced by factors such as the hydrophilicity of the polymer, the degree of crystallinity, and the pH of the surrounding medium. mdpi.com The amine group in the polymer can also influence its chemical stability. For example, the presence of hydroxyl and tertiary amine groups can have a synergistic catalyzing effect on transesterification and ester hydrolysis. acs.org
The degradation of polyesters can proceed through either bulk erosion, where water penetrates the entire polymer matrix, or surface erosion, where degradation is confined to the polymer surface. mdpi.com
Photodegradation
Photodegradation is the degradation of a polymer caused by exposure to light, particularly ultraviolet (UV) radiation. nih.gov This process involves the absorption of light by chromophoric groups within the polymer, leading to the formation of free radicals, chain scission, and a reduction in molecular weight. nih.gov This can result in undesirable changes in the material's properties, such as yellowing and embrittlement. nih.gov
For polymers containing amine groups, photodegradation can be a significant issue. Hindered amine light stabilizers (HALS) are often incorporated into polymers to protect them from photodegradation. scielo.br The mechanism of photodegradation in polymers containing carbonyl groups, such as polyesters, can involve the absorption of UV light by the C=O group, which weakens the polymer chain and leads to its breakdown into smaller molecules. savemyexams.com
The rate of photodegradation can be influenced by several factors, including light intensity, the presence of oxygen, and the thickness of the material. fzu.czsamipubco.com The photodegradation process can be monitored by observing changes in the polymer's chemical structure, for example, by tracking the formation of carbonyl groups using FT-IR spectroscopy. samipubco.com
Interactive Data Tables
Table 1: Ring-Opening Polymerization Studies of Related Cyclic Monomers This table summarizes data from studies on the ring-opening polymerization of cyclic monomers related to this compound, as direct data for this specific monomer is limited in the provided search results.
| Monomer(s) | Catalyst/Initiator | Polymerization Conditions | Key Finding | Reference |
|---|
Table 2: Degradation Studies of Related Polymers This table presents findings from degradation studies on polymers with functionalities similar to those expected in polymers of this compound.
| Polymer System | Degradation Type | Conditions | Key Finding | Reference |
|---|
Biodegradation Studies
While specific research on the biodegradation of this compound is not extensively documented in publicly available literature, the environmental fate of this compound can be inferred by examining studies on structurally similar molecules, particularly cyclic ethers such as 1,4-dioxane (B91453) and cyclic amines. The presence of both an ether linkage and an amine functional group within the seven-membered ring of this compound suggests that its biodegradation is likely to proceed via pathways known for these classes of compounds.
Microbial degradation of cyclic ethers, like 1,4-dioxane, has been observed in various microorganisms, including several bacterial and fungal strains. enviro.wikinih.govnih.gov Similarly, cyclic amines are susceptible to microbial breakdown. nih.gov The initial step in the aerobic biodegradation of such heterocyclic compounds often involves an oxidative attack catalyzed by monooxygenase or dehydrogenase enzymes. nih.govberkeley.edu
Microbial Strains and Enzymatic Pathways:
A number of microorganisms have been identified that can degrade cyclic ethers, which share the core dioxepane structure. For instance, Pseudonocardia, Rhodococcus, and Mycobacterium species are known to metabolize cyclic ethers. nih.govnih.gov The fungus Cordyceps sinensis has also been shown to utilize 1,4-dioxane as a sole carbon source. nih.govoup.com
The primary mechanism for the aerobic degradation of cyclic ethers like 1,4-dioxane is initiated by monooxygenase enzymes. itrcweb.orgnih.gov These enzymes introduce a hydroxyl group onto a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal. berkeley.edunih.gov This intermediate then undergoes spontaneous or enzymatic ring cleavage. In the case of this compound, a similar hydroxylation could occur on a carbon atom alpha to one of the ether oxygens.
Alternatively, the amine group presents another point of enzymatic attack. The biodegradation of cyclic amines can be initiated by amine monooxygenases or dehydrogenases, leading to the cleavage of the C-N bond. nih.gov
Co-metabolism:
In many instances, the biodegradation of recalcitrant compounds like cyclic ethers occurs through co-metabolism. taylorandfrancis.comroyalsocietypublishing.org This is a process where microorganisms degrading a primary substrate fortuitously produce enzymes that can transform a secondary, non-growth substrate. taylorandfrancis.comroyalsocietypublishing.org For example, bacteria grown on substrates like tetrahydrofuran (B95107) (THF), methane, or propane (B168953) have been shown to co-metabolize 1,4-dioxane. nih.govasm.org It is plausible that the biodegradation of this compound in some environments could be facilitated by the presence of other growth-supporting substrates.
Degradation of Related Cyclic Ethers by Microbial Strains:
The following table summarizes the degradation capabilities of various microbial strains for cyclic ethers that are structurally related to the dioxepane ring of this compound. This data provides insight into the types of microorganisms and the efficiency with which they might degrade the target compound.
| Microbial Strain | Substrate | Degradation Rate/Efficiency | Reference |
| Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane | 0.33 mg/min/mg protein | researchgate.net |
| Pseudonocardia sp. ENV478 | 1,4-Dioxane | 21 mg/h/g TSS | asm.org |
| Tetrahydrofuran (THF) | 63 mg/h/g TSS | asm.org | |
| 1,3-Dioxolane | 19 mg/h/g TSS | asm.org | |
| Rhodococcus sp. | 1,4-Dioxane | Growth supported | nih.gov |
| Tetrahydrofuran (THF) | Growth supported | nih.gov | |
| Cordyceps sinensis strain A | 1,4-Dioxane | Utilized as sole carbon source | nih.govoup.com |
| Tetrahydrofuran (THF) | 96% degradation in 3 days | nih.gov | |
| Graphium sp. ATCC 58400 | Tetrahydrofuran (THF) | Growth supported | nih.govresearchgate.net |
| 1,4-Dioxane | Slow co-metabolic oxidation | researchgate.net |
Potential Biodegradation Pathway:
Based on the degradation pathways of related compounds, a hypothetical aerobic biodegradation pathway for this compound can be proposed:
Initial Oxidation: A monooxygenase enzyme attacks a carbon atom adjacent to one of the ether oxygens, leading to the formation of a hydroxylated intermediate.
Ring Cleavage: The resulting unstable hemiacetal undergoes spontaneous ring opening, breaking the ether bond and forming a linear compound with both alcohol and aldehyde or carboxylic acid functionalities, while the amine group remains intact.
Alternative Initial Attack: An amine monooxygenase or dehydrogenase could target the C-N bond, leading to ring cleavage and the formation of an amino alcohol or amino acid derivative.
Further Degradation: The linear intermediates from either initial pathway would likely be further metabolized through common cellular pathways, such as beta-oxidation, to yield smaller molecules that can enter central metabolic cycles like the Krebs cycle.
It is important to note that without direct experimental evidence, these proposed pathways remain speculative. The actual biodegradation of this compound could involve a combination of these routes or entirely different enzymatic transformations. Further research is necessary to elucidate the specific microorganisms and enzymatic machinery involved in its environmental degradation.
Spectroscopic Characterization and Computational Studies
Computational chemistry serves as a powerful tool to complement and predict experimental spectroscopic data. By modeling the behavior of molecules at an atomic level, it is possible to understand their intrinsic properties, which in turn govern their interactions and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine the optimized geometry, electronic properties, and predict spectroscopic parameters of a molecule. For 1,4-Dioxepan-6-amine, DFT would provide fundamental data on its stability and reactivity. rsc.orgals-journal.com
The first step in a computational analysis is typically a geometry optimization, which locates the minimum energy conformation of the molecule. uni.lu For this compound, this involves determining the most stable three-dimensional arrangement of its atoms. The seven-membered dioxepane ring is known for its conformational flexibility, and DFT calculations can identify the preferred conformer, such as a chair or twist-chair form. mdpi.com The optimization process yields key geometrical parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Dioxepane Ring System Note: This table is illustrative and based on general findings for dioxepane derivatives, not specific experimental data for this compound.
| Parameter | Typical Calculated Value Range |
|---|---|
| C-O Bond Length | 1.42 - 1.45 Å |
| C-C Bond Length | 1.52 - 1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-O-C Bond Angle | 112 - 115° |
| Ring Puckering Amplitude | 0.8 - 0.9 Å |
Beyond geometry, DFT elucidates the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of negative potential (nucleophilic sites).
DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While absolute frequency values may differ from experimental results due to the harmonic approximation and basis set limitations, the patterns and relative intensities are generally in good agreement after applying a scaling factor. rsc.org
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison Note: This table is a hypothetical example illustrating the comparison process.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| IR Peak (N-H stretch) | ~3400 cm⁻¹ | ~3380 cm⁻¹ |
| IR Peak (C-O-C stretch) | ~1100 cm⁻¹ | ~1095 cm⁻¹ |
| ¹H NMR (H on C6) | ~3.0 ppm | ~2.9 ppm |
| ¹³C NMR (C6) | ~50 ppm | ~49 ppm |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. scispace.com An MD simulation for this compound would typically place the molecule in a simulated box of solvent (e.g., water) and solve Newton's equations of motion for every atom in the system. ijpsr.com
This approach is particularly useful for exploring the conformational landscape of the flexible seven-membered dioxepane ring and the rotation of the amine side chain. nih.gov MD simulations can reveal the stability of different conformers, the time scale of their interconversion, and the nature of solute-solvent interactions, such as hydrogen bonding between the amine and ether groups with water molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. acs.org These studies aim to build a statistical model that correlates the chemical structure of a series of compounds with their biological activity. google.com For a QSAR study involving this compound, one would first need a dataset of its analogs with measured biological activity against a specific target.
A multitude of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to develop an equation that predicts activity based on these descriptors. Such a model can be used to predict the activity of new, unsynthesized derivatives and prioritize candidates for synthesis.
Table 3: Illustrative Descriptors for a QSAR Model Note: This table shows examples of descriptors used in QSAR studies.
| Descriptor Type | Example Descriptor | Information Coded |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Wiener Index, Kier-Hall Indices | Atomic connectivity and branching |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org It is instrumental in understanding potential drug-receptor interactions at a molecular level. mdpi.com A docking study of this compound would require a three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor), often obtained from X-ray crystallography or homology modeling.
The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. researchgate.net The results provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For this compound, key interactions would likely involve the protonated amine group forming hydrogen bonds or salt bridges with acidic residues (e.g., Aspartate, Glutamate) and the ether oxygens acting as hydrogen bond acceptors.
Ligand-Protein Interactions and Binding Affinity
Currently, there are no published studies in the scientific literature that investigate the ligand-protein interactions or determine the binding affinity of this compound with any specific protein target. Molecular docking and binding assay data, which are crucial for understanding the therapeutic potential and mechanism of action of a compound, are not available for this compound.
Research on structurally related, but distinct, molecules such as doxepin (B10761459), which features a dibenzo[b,e]oxepin core, has shown interactions with various receptors, including histamine (B1213489) and serotonin (B10506) receptors. figshare.com However, these findings are specific to the complex tricyclic structure of doxepin and cannot be extrapolated to the simpler, non-aromatic this compound.
Table 1: Ligand-Protein Interaction Data for this compound
| Protein Target | Binding Affinity (K_i, K_d, or IC_50) | Experimental Method | Reference |
|---|
This table is interactive. Currently, no data is available for this compound.
Active Site Mapping
Active site mapping involves identifying the specific amino acid residues within a protein's active site that interact with a ligand. This process is fundamental for structure-based drug design. As there are no documented studies on the binding of this compound to any protein, no active site mapping data is available. Such an analysis would first require the identification of a protein target and subsequent co-crystallization or advanced computational modeling, none of which has been reported for this compound.
Conformational Analysis
The conformational landscape of the seven-membered 1,4-dioxepane ring is complex. Computational studies on the parent 1,4-dioxepane ring and its derivatives indicate that the lowest energy conformations are typically members of the twist-chair (TC) family. The chair (C) and twist-boat (TB) conformations are generally higher in energy.
For the unsubstituted 1,4-dioxepane ring, a number of twist-chair conformations are possible. The introduction of a substituent, such as an amine group at the C6 position, would be expected to influence the relative energies of these conformers. The preference for an equatorial or axial orientation of the amine group on the flexible twist-chair scaffold would depend on minimizing steric and electronic repulsions. However, a specific conformational analysis of this compound, detailing the precise geometries and relative energies of its stable conformers through methods like NMR spectroscopy or quantum mechanical calculations, has not been reported in the literature.
Table 2: Predicted Conformational Preferences of the 1,4-Dioxepane Ring System
| Conformation Family | Relative Stability | Symmetry (Parent Ring) | Reference |
|---|---|---|---|
| Twist-Chair (TC) | Most Stable | C2 | |
| Chair (C) | Less Stable | Cs | |
| Boat (B) | Higher Energy | Cs | N/A |
This table presents generalized conformational data for the parent 1,4-dioxepane ring. Specific data for this compound is not available.
Applications and Advanced Research Directions
Medicinal Chemistry and Pharmacological Applications
The unique structural characteristics of 1,4-Dioxepan-6-amine, featuring a seven-membered heterocyclic ring with two oxygen atoms and a reactive amine group, position it as a valuable scaffold in medicinal chemistry. Its utility ranges from being a foundational component in the assembly of complex molecules to a direct precursor for various classes of pharmacologically active agents.
In the field of drug discovery, the assembly of novel molecular entities often relies on the use of specialized chemical building blocks. drugbank.com These foundational scaffolds provide dense functionality and specific stereochemistry that can be elaborated upon to create diverse libraries of compounds for screening. nih.gov Heterocyclic synthons, in particular, are crucial in medicinal chemistry programs for their ability to introduce complex and novel structural motifs into drug candidates. drugbank.comepilepsysociety.org.uk
The this compound structure serves as such a building block. Its amine group provides a convenient point for chemical modification, allowing for its incorporation into larger, more complex molecules through reactions like amide coupling or reductive amination. nih.govnuph.edu.ua The dioxepan ring itself imparts specific conformational properties and polarity that can influence a molecule's binding affinity to biological targets, solubility, and other pharmacokinetic properties. The use of such building blocks is a key strategy in generating chemical diversity and navigating the vast chemical space in the search for new therapeutic agents. epilepsysociety.org.uk The inclusion of moieties derived from this compound in patented, complex bioactive compounds underscores its role as a valuable component in the synthesis of next-generation drugs. conicet.gov.ar
The this compound framework is a key precursor in the synthesis of several classes of centrally and peripherally acting drugs. Its structural similarity to the core of established therapeutic agents makes it an attractive starting point for developing novel analogs and derivatives with potentially improved pharmacological profiles.
The compound's structure is closely related to the dibenzo[b,e]oxepin core of Doxepin (B10761459), a well-established tricyclic agent used for its antidepressant and anxiolytic properties. drugbank.comnih.gov Doxepin functions primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the brain. nih.gov It is technically a dibenzoxepin derivative, but it shares many properties with the tricyclic antidepressant (TCA) class of drugs. drugbank.comnih.gov
The synthesis of Doxepin and its analogs involves the creation of this specific seven-membered ring system. conicet.gov.ar The amine side chain is a critical feature for the pharmacological activity of TCAs and related compounds, including Doxepin. drugbank.comnih.gov Therefore, this compound represents a relevant structural motif for the synthesis of new compounds targeting depression and anxiety, serving as a potential precursor for novel Doxepin analogs or other psychotropic agents built around the dioxepan core. ontosight.ai
Many first-generation antihistamines are known to cross the blood-brain barrier, leading to sedative effects, due to their lipophilic nature. epilepsysociety.org.uk Doxepin, in addition to its antidepressant effects, is a potent histamine (B1213489) H1 receptor (H1R) antagonist and is used to treat conditions like chronic hives. nih.govnih.gov Its antihistaminic action is a key part of its pharmacological profile. nih.gov
The development of antihistamines involves designing molecules that can effectively block H1 receptors. nih.gov The structural features of this compound, particularly the cyclic ether and amine components, are relevant to the design of such antagonists. The amine group is a common feature in many antihistamines, providing a key interaction point with the receptor. nih.gov The first crystal structure of the human H1 receptor was determined in a complex with Doxepin, revealing that the drug sits (B43327) deep within the ligand-binding pocket. nih.gov This structural insight provides a basis for designing novel antihistamines, and scaffolds like this compound can serve as foundational elements for creating new selective H1R antagonists.
Research into new cancer therapies has identified a wide range of molecular structures with cytotoxic or antiproliferative activity. Derivatives of this compound have emerged as components in the design of novel antitumor agents. A key example is found in a patent for apoptosis-inducing agents intended for the treatment of cancer, which describes a complex molecule incorporating a (6-hydroxy-1,4-dioxepan-6-yl)methyl]amino moiety. conicet.gov.ar This demonstrates the direct use of a 1,4-dioxepan derivative as a building block for a potential cancer therapeutic.
Furthermore, other research has explored related structures for anticancer applications. Studies on novel benzimidazole (B57391) derivatives and uracil-based compounds have shown antitumor activity, with some of these molecules featuring related heterocyclic ring systems like 1,4-benzodioxepin. nih.govnih.gov The structural motif of a cyclic amine is also present in other classes of antitumor compounds, such as certain DNA intercalators. nih.gov
The search for novel antiepileptic drugs (AEDs) is ongoing, with a focus on developing agents with broad-spectrum activity and improved safety profiles. mdpi.comCurrent time information in Bangalore, IN. Many existing AEDs are heterocyclic compounds that act by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission. epilepsysociety.org.uk
Studies have demonstrated that Doxepin, which shares a structural core related to 1,4-dioxepan, possesses significant anticonvulsant activity. In mouse models, Doxepin was effective against maximal electroshock (MES)-induced seizures, a key screening test for drugs effective against generalized tonic-clonic seizures. It also showed protective effects in several chemically-induced seizure models. This inherent anticonvulsant property of the closely related Doxepin structure suggests that derivatives of this compound could be valuable precursors for new antiseizure medications. Research into other broad-spectrum anticonvulsants has also identified compounds with related structures, such as those containing a dihydrobenzodioxin ring, further highlighting the potential of this chemical space for developing novel AEDs. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.org For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Although specific SAR studies on this compound are not extensively documented, the principles can be applied by examining its core structure. Key areas for modification would include the primary amine, the seven-membered dioxepane ring, and the potential introduction of various substituents.
The primary amine group is a critical site for modification. drugdesign.org It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore its role in binding to biological targets. For instance, in other amine-containing scaffolds, converting the amine to an amide can be crucial for establishing hydrogen bond interactions within a receptor's active site. rsc.org The SAR for anilinoquinazoline-based inhibitors, for example, showed that nitrogen atoms at specific positions were essential for activity. drugdesign.org Similarly, modifications to the amine of this compound could probe the size, polarity, and hydrogen-bonding capacity of a target's binding pocket. drugdesign.org
Table 1: Hypothetical SAR Modifications for this compound Derivatives
| Modification Site | Type of Modification | Potential Impact on Bioactivity | Rationale / Example from Literature |
|---|---|---|---|
| Primary Amine (-NH2) | N-Alkylation (e.g., methyl, ethyl) | Altered basicity and steric bulk; may improve cell permeability but could reduce hydrogen bonding. drugdesign.org | In some series, N-methylation leads to a loss of activity by preventing key H-bond interactions. drugdesign.org |
| N-Acylation (e.g., acetyl, benzoyl) | Introduces hydrogen bond acceptors; can modulate solubility and metabolic stability. | The amide linker is crucial for the activity of some enzyme inhibitors. rsc.org | |
| Incorporation into Heterocycles | Creates novel scaffolds (e.g., pyrimidines, imidazoles); can significantly change target affinity and selectivity. mdpi.com | Imidazole-based derivatives are explored for their interaction with serotonin receptors. mdpi.com | |
| Dioxepane Ring | Ring Substitution (e.g., methyl, fluoro) | Can alter lipophilicity and metabolic stability; may introduce new interactions with the target protein. | Fluorine substitution on an indole (B1671886) ring improved in vivo potency of histamine antagonists. researchgate.net |
| Ring Contraction/Expansion | Modifies the three-dimensional shape and flexibility of the molecule, affecting how it fits into a binding site. | The rigidification of flexible molecules by adding rings can lock the molecule in a bioactive conformation, increasing potency. drugdesign.org |
Computational Approaches in Drug Design
Computational techniques are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. jpionline.org These methods allow for the rational design of molecules and provide insights into their interactions with biological targets before their actual synthesis. jpionline.orgnih.gov For a scaffold like this compound, computational approaches can predict the therapeutic potential of its derivatives and guide synthetic efforts.
Molecular Docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. jpionline.org For derivatives of this compound, docking studies could be used to screen a virtual library of compounds against a specific protein target, such as a kinase or a G-protein coupled receptor. scirp.org The docking score, calculated based on binding energy, helps prioritize compounds for synthesis. scirp.orgorientjchem.org For example, docking studies on 2-aminothiazole (B372263) derivatives helped to rationalize their binding mode to the mycobacterial FabH enzyme, highlighting the importance of an amide linker for interaction. rsc.org
Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchcommons.org A QSAR model for this compound derivatives could identify key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with their potency. Such models are valuable for predicting the activity of unsynthesized compounds. bau.edu.tr
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. jpionline.org An MD simulation can validate the stability of a binding pose predicted by docking and reveal key interactions that stabilize the complex, information that is crucial for lead optimization. researchgate.net
Table 2: Application of Computational Methods in Drug Design for this compound
| Computational Method | Objective | Specific Application for this compound Derivatives |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Screen virtual libraries of derivatives against a target protein to identify potential hits with favorable binding energies. jpionline.orgscirp.org |
| QSAR | Correlate chemical structure with biological activity | Develop predictive models to guide the design of new derivatives with enhanced potency based on electronic and steric properties. researchcommons.org |
| Pharmacophore Modeling | Identify essential 3D features for bioactivity | Create a 3D model of essential H-bond donors/acceptors and hydrophobic features required for binding, based on active analogues. |
| Molecular Dynamics (MD) | Analyze stability and dynamics of ligand-receptor complex | Assess the stability of the docked poses of promising derivatives within the receptor's binding site over time. researchgate.net |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity to filter out candidates with poor drug-like properties early on. |
Materials Science and Polymer Chemistry
The dual functionality of this compound makes it a promising candidate for the synthesis of advanced polymers. The primary amine can participate in step-growth polymerization reactions like polycondensation, while the cyclic ether structure is a potential candidate for ring-opening polymerization (ROP), a common method for producing biodegradable polyesters. mdpi.com
Polymerization Monomer and Precursor for Novel Materials
As a monomer, this compound offers pathways to several classes of polymers. The presence of the amine group allows it to react with dicarboxylic acids or their derivatives to form polyamides, similar to the synthesis of nylons where diamines are reacted with diacids. libretexts.orgchemguide.co.uk This reaction, known as condensation polymerization, involves the formation of an amide bond with the loss of a small molecule like water. chemguide.co.uk
Furthermore, the seven-membered ring containing two ether linkages is structurally related to other cyclic monomers like ε-caprolactone and 1,5-dioxepan-2-one (B1217222) (DXO), which are widely used in ROP to create aliphatic polyesters. mdpi.comrsc.org The ROP of such cyclic esters is a versatile method for producing polymers with controlled molecular weights and narrow polydispersity, often using organocatalysts to avoid metal contamination in the final product. mdpi.com The incorporation of this compound into a polymer backbone could therefore create materials with unique properties, such as poly(ester amides), combining the characteristics of both polyesters and polyamides.
A significant area of polymer research focuses on the development of biodegradable materials for biomedical and environmental applications. lifescienceglobal.com Polyesters and polycarbonates derived from cyclic monomers like lactide (LA), ε-caprolactone (CL), and 1,5-dioxepan-2-one (DXO) are well-known for their degradability through hydrolysis of their ester bonds. mdpi.commdpi.com The homopolymer of DXO is noted for being hydrophilic and amorphous, making it a valuable component in creating bio-absorbable materials. mdpi.com
Copolymerization of these monomers allows for the fine-tuning of material properties. mdpi.com For example, copolymers of DXO and lactide have been shown to have tunable degradation rates and stiffness. mdpi.com Given its structure, this compound could be used as a comonomer in ROP or in condensation reactions to create novel degradable polymers. The introduction of amine functionalities into a polyester (B1180765) backbone would create poly(ester amide)s, potentially altering degradation kinetics, hydrophilicity, and providing sites for further chemical modification. These materials could be designed to be more sustainable thermosets that are both degradable and reprocessable. researchgate.netacs.org
Supramolecular elastomers are a class of polymers that behave like chemically cross-linked rubbers at use temperatures but can be processed like thermoplastics at elevated temperatures. Their elastomeric properties arise from reversible, non-covalent cross-links, such as hydrogen bonds. nii.ac.jp The formation of these physical cross-links often relies on functional groups capable of strong, directional interactions. researchgate.net
The primary amine group of this compound makes it an excellent building block for supramolecular elastomers. researchgate.net This amine can be converted into urea (B33335) or urethane (B1682113) linkages, which are known to form strong, multiple hydrogen bonds that can self-assemble into physically cross-linked networks. nii.ac.jp For instance, thermoplastic polyamide elastomers have been synthesized via one-pot polycondensation using diamine monomers. mdpi.com By incorporating this compound into a polymer chain, it is possible to introduce hydrogen bonding sites that act as reversible cross-links, imparting elastomeric properties to the material.
Polymers derived from dioxepane-based monomers have found significant use in the biomedical field due to their biocompatibility and degradability. acs.org For instance, polymers of p-dioxanone have been used to create synthetic absorbable surgical devices, including sutures, that are slowly absorbed by the body with minimal tissue reaction. google.com Copolymers containing 1,4-dioxepan-2-one (B1250180) have also been developed for use in absorbable surgical devices and as coatings for medical implants. google.com
The incorporation of this compound into such polymers could offer distinct advantages. The resulting materials would be expected to be biodegradable, a critical feature for applications like temporary tissue scaffolds, controlled drug delivery vehicles, and absorbable implants. acs.org Furthermore, the primary amine group provides a reactive handle for conjugating bioactive molecules, such as peptides or drugs, to the polymer backbone. This functionality is highly desirable for creating targeted drug delivery systems or for promoting cell adhesion and growth in tissue engineering applications. vt.edu The ability to tune properties like degradation rate and hydrophilicity by copolymerizing with monomers like L-lactide or caprolactone (B156226) further enhances their suitability for a wide range of biomedical devices. acs.org
Synthesis of Copolymers and Blends
Currently, there is no direct published research detailing the synthesis of copolymers or polymer blends specifically incorporating this compound. Research in this area has predominantly focused on other dioxepane derivatives, such as 1,4-dioxepan-2-one and 1,5-dioxepan-2-one. These monomers have been used to create biodegradable polyesters and copolymers for biomedical applications.
The presence of a primary amine group in this compound suggests its potential as a reactive monomer or a functionalizing agent in copolymerization. The amine group can readily participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or ring-opening polymerization of lactones and other cyclic esters where the amine can act as an initiator.
Table 1: Potential Copolymerization Reactions Involving this compound
| Copolymer Type | Potential Co-monomer(s) | Potential Polymer Structure |
| Polyamide-ether | Adipoyl chloride, Sebacoyl chloride | Alternating or random copolymers with amide and ether linkages |
| Polyester-amide | ε-Caprolactone, L-Lactide | Block or graft copolymers initiated by the amine group |
| Polyurethane-ether | Hexamethylene diisocyanate (HDI) | Polyurethanes with the dioxepane moiety in the backbone |
Future research could explore these avenues to create novel copolymers with unique properties imparted by the flexible dioxepane ring and the reactive amine functionality. Blending such copolymers with other polymers could further tailor material properties for specific applications.
Catalysis
The role of this compound in catalytic systems is another area with no specific research findings. However, the inherent properties of amines and cyclic ethers suggest plausible roles it could play.
Amines are widely recognized for their role as catalysts or components of catalytic systems, often acting as Brønsted or Lewis bases. acs.org They can activate substrates, neutralize acidic byproducts, or act as ligands for metal catalysts. The dual functionality of this compound, possessing both an amine and a cyclic ether, could offer unique catalytic activity. The ether oxygen atoms could potentially coordinate with metal ions, positioning the amine group for a specific catalytic interaction.
General catalytic roles for amine-containing compounds include:
Base Catalysis: Promoting reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions.
Organocatalysis: Acting as a primary or secondary amine catalyst in reactions like enantioselective Michael additions or Mannich reactions.
Ligand in Metal Catalysis: The nitrogen and potentially the ether oxygens could act as coordination sites for transition metals, influencing the metal's catalytic activity and selectivity.
The structure of this compound provides a scaffold for the development of novel catalysts. The primary amine group can be readily functionalized to introduce other catalytic moieties or to be tethered to a solid support, creating a heterogeneous catalyst.
Table 2: Potential Catalyst Development from this compound
| Catalyst Type | Synthetic Approach | Potential Catalytic Application |
| Chiral Ligand | Reaction with a chiral auxiliary | Asymmetric synthesis |
| Supported Catalyst | Immobilization on silica (B1680970) or polymer resin | Heterogeneous catalysis for improved recovery and reuse |
| Phase Transfer Catalyst | Quaternization of the amine group | Catalysis of reactions between immiscible phases |
For instance, derivatization of the amine with a chiral group could lead to new ligands for asymmetric catalysis, a field of intense research. The development of such catalysts derived from this compound could open up new synthetic routes to valuable chemical compounds.
Environmental and Safety Considerations Academic Perspective
Environmental Fate and Impact
The environmental behavior of 1,4-Dioxepan-6-amine is dictated by its hybrid structure, which contains a seven-membered cyclic diether (dioxepan) ring and a secondary amine functional group. This combination suggests a compound that is likely water-soluble and can participate in specific chemical reactions, influencing its distribution and persistence in the environment.
Should this compound be used in industrial processes, its release into the environment would likely occur through pathways common to other industrial amines and solvents. Emissions can be broadly categorized as releases to the atmosphere or discharges into wastewater. cdc.gov Amines used in large-scale applications, such as carbon capture, can be emitted in gaseous form or within water droplets from process stacks. cdc.gov
Given the high water solubility of the related compound 1,4-dioxane (B91453), it is probable that this compound would also be highly mobile in aquatic systems. itrcweb.org Compounds like 1,4-dioxane exhibit low potential for adsorption to soil and organic carbon, allowing them to move readily into groundwater upon release. nih.gov This mobility can lead to the formation of extensive groundwater plumes if a significant release occurs. nih.gov Therefore, any discharge of this compound into wastewater streams would be a significant concern, as conventional treatment processes may not effectively remove it, leading to its accumulation in drinking water sources. researchgate.net
Table 1: Inferred Environmental Transport Properties of this compound based on 1,4-Dioxane Analogy
| Property | Expected Characteristic for this compound | Rationale (Based on 1,4-Dioxane Data) |
| Water Solubility | High | The ether and amine functional groups promote miscibility with water. itrcweb.org |
| Soil Adsorption | Low | Low partitioning coefficient (Koc) is expected, leading to minimal binding to soil particles. nih.gov |
| Mobility in Groundwater | High | Due to high solubility and low adsorption, the compound is likely to travel with groundwater flow. itrcweb.orgnih.gov |
| Bioaccumulation | Low | Bioaccumulation and biomagnification are not considered important fate processes for analogous compounds. itrcweb.org |
Once released, this compound would be subject to various degradation processes. The degradation of the cyclic ether portion can be inferred from studies on 1,4-dioxane. Advanced oxidation processes have been shown to break down 1,4-dioxane into smaller, more readily biodegradable compounds. researchgate.net Identified intermediates from this process include acetaldehyde, acetic acid, glycolaldehyde, and glycolic acid. researchgate.net While these intermediates are generally considered less harmful and can be mineralized to carbon dioxide, their formation indicates a potential pathway for the breakdown of the dioxepan ring structure. nih.govresearchgate.net
The amine functional group introduces additional degradation pathways. Amine degradation in industrial settings can occur through thermal or oxidative processes, leading to a variety of breakdown products and contributing to solvent loss and operational issues. pharmaexcipients.comnih.gov
A significant environmental and health concern associated with secondary amines is their potential to act as precursors to N-nitrosamines and nitramines. cdc.gov N-nitrosamines are a class of compounds recognized as probable human carcinogens. biotech-asia.org The formation of these hazardous byproducts requires the presence of a nitrosatable amine and a nitrosating agent under conducive conditions. biotech-asia.org
This compound is a secondary amine, making it susceptible to nitrosation. This reaction can occur in the environment when the amine comes into contact with nitrosating agents like nitrite (B80452) (NO₂⁻) or various nitrogen oxides (NOx) present in the atmosphere or water. nih.govresearchgate.net The general reaction involves the amine's nitrogen atom reacting with a nitrosating agent, leading to the formation of a stable N-nitroso compound. nih.gov This process is a critical concern in industrial wastewater streams and in atmospheric chemistry where amine emissions can react with NOx from combustion sources. cdc.gov
Table 2: Conditions Favoring N-Nitrosamine Formation from Secondary Amines
| Factor | Description | Implication for this compound |
| Amine Precursor | A secondary (or tertiary) amine must be present. | This compound is a secondary amine and thus a potential precursor. nih.gov |
| Nitrosating Agent | Presence of nitrite (NO₂⁻), nitrous acid (HNO₂), or nitrogen oxides (N₂O₃, N₂O₄). | These agents are common in industrial settings and as environmental pollutants. nih.govresearchgate.net |
| pH Conditions | The reaction is often enhanced at a slightly acidic pH, which balances amine reactivity with the availability of the nitrosating species. nih.gov | Environmental compartments can have varying pH levels, potentially creating favorable conditions. |
| Temperature | Elevated temperatures can influence reaction rates. | Can be a factor in industrial process streams or sunlit surface waters. |
The persistence of this compound in aquatic environments is likely to be high. The analogous compound, 1,4-dioxane, is well-known for being recalcitrant, meaning it resists natural degradation processes. itrcweb.org It biodegrades very slowly in water and soil, with estimated half-lives in surface water ranging from one to six months. itrcweb.org
Degradation Products and Their Environmental Implications
Mitigation Strategies for Environmental Impact
Addressing the potential environmental impact of this compound requires proactive strategies, particularly focusing on its synthesis to prevent waste and hazardous byproduct formation.
The principles of green chemistry offer a framework for developing safer and more sustainable methods for synthesizing chemicals like this compound. The goal is to design synthetic pathways that reduce or eliminate the use and generation of hazardous substances. For cyclic amines, several green synthetic methodologies have been explored. nih.gov
These strategies include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure reduces the need for intermediate separation and purification steps, minimizing solvent use and waste generation. nih.gov
Use of Aqueous Media: Conducting reactions in water instead of volatile organic solvents is a cornerstone of green chemistry, as it reduces emissions and hazards associated with organic solvents. nih.gov
Catalyst Selection: Employing recyclable, non-toxic, and highly efficient catalysts can improve reaction yields and reduce the environmental footprint of the synthesis. For example, some piperidine (B6355638) syntheses utilize recyclable surfactants as catalysts in water at room temperature. nih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes the generation of byproducts.
By applying these principles, synthetic routes to this compound could be developed that are inherently safer and produce less environmental waste compared to traditional methods. nih.gov
Waste Management in Chemical Synthesis
The synthesis of this compound, like many chemical manufacturing processes, generates a variety of waste streams that require careful management to minimize environmental impact and ensure compliance with regulatory standards. An academic approach to waste management in this context is rooted in the principles of green chemistry, which prioritize waste prevention, the use of less hazardous materials, and the design of processes that are efficient in terms of atoms and energy. nih.govnih.gov The primary goal is to reduce the environmental factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov
Waste generated during the synthesis can be broadly categorized into unreacted starting materials, solvent waste, catalyst residues, and reaction byproducts. Solvents often constitute the largest portion of waste in organic synthesis, potentially accounting for 80-90% of the total mass. nih.gov Therefore, a significant focus in managing waste from the synthesis of cyclic amines and ethers is on the selection, use, and disposal of solvents.
Strategies for managing these waste streams involve a hierarchy of approaches: source reduction, recycling and reuse, treatment, and finally, disposal.
Source Reduction: This is the most preferred strategy and aligns with the first principle of green chemistry: waste prevention. nih.gov This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation. The use of catalytic reactions, for instance, is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can often be recycled. nih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste by eliminating the need for intermediate purification steps and reducing solvent usage. mdpi.com
Recycling and Reuse: Solvents are a prime target for recycling. Where feasible, used solvents can be purified by distillation and reused in subsequent batches. Similarly, valuable catalysts, particularly those based on precious metals which may be used in cyclization reactions, should be recovered from the reaction mixture and recycled. organic-chemistry.org
Treatment: Waste streams that cannot be prevented or recycled must be treated to render them less hazardous before disposal. For amine-containing wastes, treatment methods can be physical, chemical, or biological. researchgate.net Biological treatments, such as aerobic and anaerobic degradation, are often considered economically feasible and effective as they can break down organic compounds into simpler, less harmful substances. researchgate.net Chemical treatments may involve neutralization of acidic or basic waste streams or oxidation to degrade hazardous organic compounds.
Disposal: The final step for any residual waste is responsible disposal. This must be done in accordance with local and international regulations. Halogenated organic waste, for example, typically requires incineration at high temperatures, while aqueous waste may be treated at a wastewater treatment facility.
The following table details the potential waste streams from the synthesis of this compound, their likely sources, and recommended management strategies from an academic and green chemistry perspective.
Interactive Data Table: Waste Management in this compound Synthesis
| Waste Stream | Potential Source in Synthesis | Potential Hazards | Recommended Management Strategy |
| Organic Solvents | Reaction medium, extraction, purification (e.g., chromatography) | Flammability, toxicity, volatile organic compounds (VOCs) | 1. Reduction: Use safer, greener solvents (e.g., water, supercritical fluids) or solvent-free conditions where possible. nih.gov2. Recycling: Recover and purify solvents via distillation for reuse. 3. Treatment: Incineration for energy recovery. |
| Unreacted Amines & Diols | Incomplete reaction of starting materials | Corrosivity, aquatic toxicity, potential for byproduct formation | 1. Optimization: Improve reaction kinetics to drive to completion. 2. Recovery: Separate from the product stream and recycle back into the process. 3. Treatment: Biological degradation (aerobic/anaerobic) is effective for amine wastes. researchgate.net |
| Halogenated Byproducts | Use of halogenated reagents (e.g., in cyclization steps) | Persistent organic pollutants, toxicity | 1. Prevention: Design synthetic routes that avoid halogenated reagents (atom economy). nih.gov2. Disposal: Segregate and dispose of via high-temperature incineration as per regulations for halogenated waste. |
| Catalyst Residues | Use of metal catalysts (e.g., Iridium, Gold, Palladium) for cyclization or amination | Heavy metal toxicity, environmental persistence | 1. Recovery: Use heterogeneous catalysts for easy separation or recover homogeneous catalysts through precipitation or extraction. 2. Recycling: Regenerate and reuse catalysts to reduce cost and waste. organic-chemistry.org |
| Aqueous Waste | Work-up and extraction steps (washes) | May contain dissolved salts, acids, bases, and trace organics | 1. Neutralization: Adjust pH to neutral before discharge. 2. Treatment: Process through an on-site or municipal wastewater treatment plant; may require pre-treatment to remove specific organic compounds. researchgate.net |
| Solid Waste | Drying agents (e.g., MgSO₄, Na₂SO₄), filtration aids, solid-phase synthesis resins | Generally low hazard, but can be contaminated with chemicals | 1. Reduction: Minimize use. 2. Regeneration: Some drying agents can be regenerated by heating. 3. Disposal: Dispose of as contaminated solid waste in accordance with local regulations. |
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of environmentally benign chemical manufacturing necessitates the development of green and sustainable synthetic methodologies. For 1,4-dioxepan-6-amine, future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry, focusing on high atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.
Another innovative approach is the use of photolytic reactions. A blue LED-mediated amino etherification of aryl diazoacetates with 1,4-dioxane (B91453) has been reported to yield substituted 1,4-dioxepanes in an aqueous medium. rsc.org Adapting such metal- and base-free photolytic methods for the direct amination of the dioxepane ring could represent a significant advancement in the sustainable synthesis of the target compound.
Future research in this area could be summarized in the following table:
| Research Focus | Potential Methodologies | Key Sustainability Benefits |
| Biocatalytic Synthesis | Transaminase- or amine dehydrogenase-catalyzed reductive amination of 1,4-dioxepan-6-one (B569424). | High stereoselectivity, mild reaction conditions, use of aqueous media. rsc.orgmdpi.com |
| Renewable Feedstocks | Synthesis of the 1,4-dioxepane scaffold from biomass-derived precursors. | Reduced reliance on petrochemicals, lower carbon footprint. diva-portal.org |
| Photochemical Synthesis | Blue LED-mediated direct amination of the dioxepane ring. | Metal- and base-free conditions, use of water as a solvent. rsc.org |
| Catalytic Efficiency | Development of heterogeneous catalysts for amination reactions to simplify purification and catalyst recycling. | Reduced waste, improved process efficiency. tmv.ac.in |
Advanced Functional Material Development Based on this compound Scaffolds
The bifunctional nature of this compound makes it an attractive building block for the creation of novel functional materials. The primary amine group provides a reactive handle for polymerization or for grafting onto other polymer backbones, while the cyclic ether moiety can influence the physical and chemical properties of the resulting material, such as solubility, thermal stability, and biocompatibility.
Future research should explore the incorporation of the this compound scaffold into various polymer architectures, including polyamides, polyimides, and polyurethanes. The resulting materials could exhibit unique properties suitable for a range of applications. For example, the presence of the flexible dioxepane ring may impart enhanced elasticity and processability to otherwise rigid polymers.
Furthermore, the ability of the amine group to be readily functionalized opens up possibilities for creating materials with tailored surface properties. For instance, quaternization of the amine could lead to the development of cationic polymers for applications in gene delivery or as antimicrobial agents. The synthesis of such functional polymers from renewable monomers is a growing area of research, and this compound, if derived from sustainable sources, would be a valuable addition to this field. diva-portal.org
Key research directions in functional material development are outlined below:
| Material Type | Potential Properties | Target Applications |
| Polyamides/Polyimides | Enhanced flexibility, improved solubility in organic solvents. | High-performance engineering plastics, membranes for gas separation. |
| Polyurethanes | Tunable mechanical properties, potential for biodegradability. | Biomedical elastomers, responsive hydrogels. |
| Cationic Polymers | Antimicrobial activity, nucleic acid binding. | Biocidal coatings, non-viral gene therapy vectors. |
| Grafted Copolymers | Modified surface properties (e.g., hydrophilicity, biocompatibility). | Drug delivery systems, biocompatible coatings for medical devices. |
Deepening Understanding of Biological Interactions through In Silico and In Vitro Studies
To unlock the potential of this compound in medicinal chemistry and chemical biology, a thorough understanding of its interactions with biological systems is crucial. Future research should employ a combination of computational (in silico) and experimental (in vitro) approaches to elucidate its biological activity profile.
In silico studies, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. These computational models can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Complementary in vitro studies are essential to validate the predictions from computational models and to further characterize the biological effects of the compound. This could involve a range of assays to assess its cytotoxicity, metabolic stability, and specific inhibitory or modulatory activity against selected biological targets. Given that the broader class of dibenzo[b,e]oxepin-11(6H)-ones has shown antiparasitic activity, it would be pertinent to investigate the biological activity of this compound and its derivatives in similar assays. conicet.gov.ar
A systematic approach to investigating the biological interactions is proposed in the following table:
| Study Type | Methodologies | Research Goals |
| In Silico Screening | Molecular docking against a panel of enzymes and receptors, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. | Identification of potential biological targets, prediction of pharmacokinetic properties. |
| In Vitro Assays | Cell viability assays (e.g., MTT, LDH), enzyme inhibition assays, receptor binding assays. | Assessment of cytotoxicity, determination of specific biological activities. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes followed by LC-MS analysis. | Evaluation of the compound's susceptibility to metabolic degradation. |
| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a library of this compound derivatives. | Elucidation of the key structural features required for biological activity. |
Investigation of Catalytic Applications in Organic Transformations
The presence of a primary amine in the this compound structure suggests its potential use as an organocatalyst or as a ligand for metal-catalyzed reactions. Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to many metal-based catalysts.
Future research should explore the utility of this compound and its derivatives as catalysts for a variety of organic transformations. For example, it could potentially catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The chiral variants of this compound could be particularly valuable for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
In the realm of metal catalysis, this compound can serve as a bidentate or tridentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms. The resulting metal complexes could exhibit novel catalytic activities and selectivities in reactions such as cross-coupling, hydrogenation, and oxidation. The flexible seven-membered ring of the dioxepane scaffold may confer unique steric and electronic properties to the catalyst, potentially leading to improved performance compared to existing systems.
Potential catalytic applications to be explored are:
| Catalysis Type | Potential Reactions | Key Advantages |
| Organocatalysis | Aldol and Michael additions, Mannich reactions. | Metal-free conditions, potential for asymmetric catalysis with chiral derivatives. |
| Ligand for Metal Catalysis | Palladium-catalyzed cross-coupling, ruthenium-catalyzed hydrogenation. | Novel catalytic activity and selectivity due to the unique ligand scaffold. |
| Phase-Transfer Catalysis | Quaternized ammonium (B1175870) salt derivatives as catalysts. | Enhanced reaction rates in biphasic systems. |
By systematically pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for its application in a diverse range of scientific and technological fields.
Q & A
Basic Research Questions
Q. How can researchers systematically gather and evaluate existing literature on 1,4-Dioxepan-6-amine?
- Methodology : Use a hybrid approach combining automated tools (e.g., Google API, custom scripts for PDF retrieval) and manual searches of grey literature (government reports, non-governmental databases) . Prioritize peer-reviewed journals and authoritative databases (e.g., EPA/OPPT sources) while avoiding unreliable platforms like . Classify findings into categories such as physicochemical properties, environmental fate, and toxicological data .
- Data Validation : Cross-reference results with predefined criteria (e.g., experimental reproducibility, sample size) and use structured frameworks like the 2021 EPA Systematic Review Protocol to assess data quality .
Q. What experimental design principles are critical for synthesizing this compound in laboratory settings?
- Key Considerations :
- Document reaction conditions (temperature, catalysts) and purity validation methods (e.g., NMR, HPLC) .
- Use standardized nomenclature and SI units for reproducibility .
- Example Workflow :
| Step | Parameter | Measurement |
|---|---|---|
| 1 | Solvent | Anhydrous THF |
| 2 | Catalyst | Pd/C (5 wt%) |
| 3 | Yield | 72% (±2%) |
| Table 1: Simplified synthesis protocol with error margins . |
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Approach :
- Perform meta-analyses to identify methodological discrepancies (e.g., exposure duration, model organisms) .
- Apply statistical tests (ANOVA, regression) to assess variability in LD50 values or bioaccumulation factors .
Q. What novel methodologies can improve the detection of this compound in environmental samples?
- Innovative Techniques :
- Develop HPLC-MS/MS protocols with isotope-labeled internal standards (e.g., 1,4-dioxane-d8) to enhance sensitivity .
- Optimize solid-phase microextraction (SPME) parameters for trace-level quantification in wastewater .
Q. How should researchers design a longitudinal study to assess occupational exposure risks?
- Framework :
- Define cohorts (e.g., industrial workers vs. lab technicians) and exposure metrics (airborne concentration, dermal contact) .
- Use mixed-effects models to account for confounding variables (age, protective equipment usage) .
Methodological Guidance
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Data Presentation :
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Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
